6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1502101-54-3
VCID: VC3191253
InChI: InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14)
SMILES: CC1=NN2C=C(C=NC2=C1C(=O)O)N
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 1502101-54-3

Cat. No.: VC3191253

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1502101-54-3

Specification

CAS No. 1502101-54-3
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14)
Standard InChI Key WMSAGRVUSWUBRD-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1C(=O)O)N
Canonical SMILES CC1=NN2C=C(C=NC2=C1C(=O)O)N

Introduction

Chemical Identity and Properties

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound with a unique structure combining pyrazole and pyrimidine rings. This fused ring system, combined with amino, methyl, and carboxylic acid functional groups, confers specific chemical and potential biological properties to the molecule.

The compound is characterized by the following key identifiers and physical properties:

PropertyValue
CAS Number1502101-54-3
Molecular FormulaC₈H₈N₄O₂
Molecular Weight192.17 g/mol
IUPAC Name6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChIInChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14)
Standard InChIKeyWMSAGRVUSWUBRD-UHFFFAOYSA-N
SMILESCC1=NN2C=C(C=NC2=C1C(=O)O)N
PubChem Compound ID83670769

The compound features a pyrazolo[1,5-a]pyrimidine core scaffold with three key functional groups: an amino group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 3. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.

The presence of the carboxylic acid group at position 3 provides an important site for derivatization, potentially allowing for the creation of various amides, esters, or other functionalized derivatives. Meanwhile, the amino group at position 6 can participate in hydrogen bonding interactions and could serve as a site for further structural modifications.

Current Research and Future Perspectives

Research Applications

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds have potential applications in various research areas:

  • As building blocks for medicinal chemistry, particularly in the development of compounds with anti-inflammatory, antimicrobial, or anticancer properties

  • As intermediates in the synthesis of more complex molecules with enhanced biological activities

  • As potential fluorescent probes for biological or environmental applications

  • As scaffolds for structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents

Future Research Directions

Several promising research directions could further explore the properties and applications of 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:

  • Detailed investigation of its specific biological activities through in vitro and potentially in vivo studies

  • Development of various derivatives, particularly amides, which have shown promising antimicrobial activities in related compounds

  • Exploration of its potential as a bioisosteric replacement for other heterocyclic scaffolds in existing drug molecules

  • Investigation of its photophysical properties and potential applications as a fluorescent probe

  • Study of its binding interactions with various biological targets to elucidate potential mechanisms of action

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator